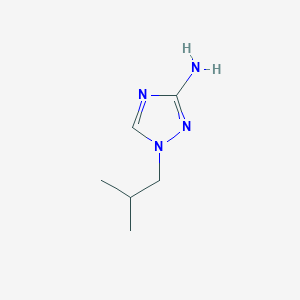

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(2-methylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |

InChI Key |

JVJWZMWBXPLBOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazinecarboximidamide Derivatives

Procedure :

- Synthesis of Isobutyl Thiosemicarbazide :

React isobutyl hydrazine with thiourea in ethanol under reflux to form isobutyl thiosemicarbazide. - Cyclization :

Treat the thiosemicarbazide with formic acid or trimethyl orthoformate at 140°C to induce cyclization, yielding the target compound.

Advantages :

Challenges :

- Requires stringent control of reaction conditions to avoid side products.

Alkylation of Pre-Formed 1H-1,2,4-Triazol-3-amine

Procedure :

- Substrate Preparation :

Start with 1H-1,2,4-triazol-3-amine (commercially available or synthesized via cyclization of semicarbazide). - N-Alkylation :

React with 1-bromo-2-methylpropane in DMF using K₂CO₃ as a base at 40–60°C.

Reaction Conditions :

Regioselectivity :

Multi-Step Synthesis from Chloroacetamide (Adapted from Patent CN117247360A)

Steps :

- Substitution :

React chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an imine intermediate. - Hydrazine Coupling :

Treat with isobutyl hydrazine in acetic acid/1,4-dioxane to generate a hydrazone. - Cyclization :

Heat under reflux with trimethyl orthoformate to form the triazole core. - Purification :

Isolate the product via hydrochloride salt formation in ethanol.

Reaction of s-Triazine with Isobutyl Hydrazine (Based on US2763661A)

Procedure :

- Ring Formation :

Heat s-triazine with isobutyl hydrazine at 100–200°C without solvent. - Functionalization :

Introduce the 3-amino group via nitration/reduction or direct substitution.

Limitations :

Comparative Analysis of Methods

Optimization and Scalability

- Purification : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC).

- Green Chemistry : PEG-400 as a solvent reduces environmental impact in cyclization reactions.

- Large-Scale Adaptations : Patent CN117247360A details kilogram-scale production with 72% yield using one-pot tandem processes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds, including 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine, exhibit significant anticancer properties. A study synthesized various 3-amino-1,2,4-triazole derivatives and evaluated their effects against cancer cell lines. These compounds demonstrated a broad spectrum of bioactivities and were particularly effective against certain types of cancer due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. The compound has shown potential against various microbial infections. For instance, studies have reported that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes . This makes them valuable in developing new antibiotics and antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. Research has indicated that certain triazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. The mechanism typically involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . This application is crucial for enhancing crop yield and quality.

Plant Growth Regulators

Some studies suggest that triazoles can also act as plant growth regulators. They may influence plant growth by modulating hormonal pathways and improving stress tolerance in plants . This application is particularly relevant in the context of climate change and the need for sustainable agricultural practices.

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated a series of 3-amino-1,2,4-triazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Agricultural Application as Fungicide

In agricultural trials, a formulation containing this compound was tested against common fungal pathogens affecting wheat crops. The results showed a significant reduction in disease incidence compared to untreated controls, demonstrating its efficacy as a fungicide .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal | Anticancer Activity | Effective against specific cancer cell lines |

| Antimicrobial Properties | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Agricultural | Fungicides | Significant reduction in crop disease incidence |

| Plant Growth Regulators | Enhances plant growth under stress conditions |

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Estimated molecular weight based on formula.

Key Observations:

- Substituent Effects: Alkyl Groups (e.g., 2-methylpropyl, ethoxy-methylpropyl): Enhance lipophilicity and metabolic stability. The ethoxy group in may improve water solubility compared to purely alkyl chains. Aromatic/Heteroaromatic Substituents (e.g., chlorobenzyl, pyridinyl): Increase molecular weight and polarity. Methyl Group (): Simplest substituent, offering minimal steric hindrance, which may facilitate synthetic accessibility.

Antifungal Potential:

Triazole derivatives are well-documented for antifungal activity. While direct data on this compound are lacking, analogs like 1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine () and pyridinyl derivatives () may exhibit similar mechanisms, such as inhibition of fungal cytochrome P450 enzymes. Fluorometric screening methods () highlight the relevance of triazoles in antifungal drug discovery.

Anticancer Potential:

Compounds like N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () demonstrate anticancer activity, likely through kinase inhibition or DNA intercalation. The pyridinyl substituent in may enhance binding to cancer-related enzymes due to its planar structure.

Phytocidal Activity:

notes phytocidal effects in tetrazole-triazole hybrids (e.g., compound 561), suggesting that substituent diversity (e.g., tetrazole vs. alkyl chains) can modulate agrochemical activity.

Biological Activity

1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine and agriculture due to its antimicrobial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring that facilitates interactions with biological targets. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, modulating biochemical pathways that lead to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective at low concentrations |

The compound's mechanism involves disrupting the synthesis of ergosterol in fungal cell membranes, similar to other triazoles .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example:

| Compound | Cytokine Reduction | Effectiveness |

|---|---|---|

| Derivative A | TNF-α: 30% reduction | High |

| Derivative B | IL-6: 25% reduction | Moderate |

These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that some derivatives exhibit anticancer properties against various cancer cell lines. For instance:

These results highlight the potential for developing new anticancer agents based on this triazole derivative.

Case Studies

A recent study synthesized several new derivatives of this compound and evaluated their biological activities:

Study Overview

- Objective: To assess the antimicrobial and anti-inflammatory properties.

- Methodology: Compounds were tested against a panel of bacteria and inflammatory markers in cell cultures.

Key Findings

The study found that certain derivatives had enhanced activity compared to the parent compound. For example:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Schiff base formation followed by cyclization or alkylation. For example, a Mannich reaction involving 4-amino-5-[1-(4-isobutylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol and formaldehyde in ethanol yields derivatives with ~85% efficiency after recrystallization from ethanol/DMF . Optimization involves controlling stoichiometry, reflux duration, and purification via column chromatography (silica gel, methanol/dichloromethane eluent). Purity (>95%) is validated using HPLC and LC/MS .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation employs:

- NMR : H and C NMR to confirm substituent positions and amine functionality.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and tautomeric forms. For instance, crystallographic data reveals planar triazole rings with phenyl substituents deviating by 2.3–89.0° dihedral angles, depending on tautomerism .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 126.16 g/mol for the base compound) .

Q. What are the primary applications of this compound in drug discovery and agrochemical research?

- Methodological Answer :

- Drug discovery : As a triazole core, it serves as a precursor for antifungal agents (targeting CYP51) and kinase inhibitors. Bioactivity is assessed via enzyme inhibition assays (e.g., IC determination) and cytotoxicity screening (MTT assays) .

- Agrochemicals : Its herbicidal activity (as Amitrole) is evaluated through greenhouse trials measuring chlorophyll inhibition in model plants (e.g., Arabidopsis), with dose-response curves quantifying efficacy .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and ligand interactions?

- Methodological Answer : Tautomerism (e.g., 3-amino vs. 5-amino triazole) alters electron density distribution, affecting coordination chemistry. X-ray structures show distinct dihedral angles (e.g., 2.3° vs. 89.0°) between triazole and aryl rings, impacting binding to metal ions or enzymes . Computational studies (DFT) predict tautomer stability, while isothermal titration calorimetry (ITC) quantifies binding affinity differences .

Q. What strategies resolve contradictions in crystallographic data, such as variable dihedral angles in molecular conformers?

- Methodological Answer : Discrepancies arise from crystal packing effects or dynamic disorder. Refinement using SHELXL with TWIN/BASF commands accounts for twinning. Statistical validation (R < 0.05) and Hirshfeld surface analysis differentiate intrinsic molecular geometry from lattice forces . For example, in polymorphic forms, differential scanning calorimetry (DSC) correlates structural variations with thermal stability .

Q. How does the substitution pattern on the triazole ring modulate biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative SAR uses derivatives (e.g., 1-propyl, 1-benzyl analogs) to test:

- Lipophilicity : LogP measurements (shake-flask method) correlate with membrane permeability.

- Electronic effects : Hammett constants predict electron-withdrawing/donating substituent impacts on enzyme inhibition.

- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields to bioactivity, showing that 2-methylpropyl enhances hydrophobic interactions in antifungal assays .

Q. What advanced techniques are used to analyze environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- LC-MS/MS : Quantifies residual levels in soil/water samples (detection limit: 0.1 ppb).

- Metabolite profiling : C-labeled tracing identifies degradation products (e.g., triazole ring cleavage to NH/CO) under UV irradiation or microbial action .

- Ecotoxicity assays : Daphnia magna and Lemna minor models assess acute/chronic toxicity (EC), with OECD guidelines ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.